molecular formula C7H7BrN2O B107191 2-Amino-4-bromobenzamide CAS No. 112253-70-0

2-Amino-4-bromobenzamide

Cat. No.: B107191
CAS No.: 112253-70-0
M. Wt: 215.05 g/mol
InChI Key: OFXMSVAQRRUVHA-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzamide is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-bromobenzamide can be synthesized through the direct condensation of 2-amino-4-bromobenzoic acid with ammonia or an amine under appropriate reaction conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is considered green and efficient, providing high yields and utilizing eco-friendly processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-bromobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromobenzamide involves its interaction with specific molecular targets. The amino and bromine substituents on the benzamide ring allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromobenzamide is unique due to the presence of both amino and bromine substituents on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances its ability to participate in substitution and coupling reactions, while the amino group allows for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

2-amino-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMSVAQRRUVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550026
Record name 2-Amino-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112253-70-0
Record name 2-Amino-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromobenzamide
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromonitrobenzene (80 g, 285 mmol) in DMF (500 mL) was added copper cyanide (I) (38 g, 427 mmol) and the mixture was stirred at 100° C. for 1.5 hrs. The reaction mixture was allowed to reach room temperature and toluene (750 mL)-water (1250 mL) was added. Then, Celite (50 g) was added, and after thorough stirring, insoluble material was filtered off. The filtrate was partitioned and the organic layer was washed successively with water (500 mL), 1% aqueous ammonia (250 mL×2), water (250 mL) and saturated brine (500 mL), and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure to give a yellow solid (61.4 g) containing 2-cyano-5-bromonitrobenzene as a main component. This was dissolved in ethyl acetate (270 mL) and platinum oxide monohydrate (330 mg, 1.35 mmol) was added. The inside of the reaction container was displaced with hydrogen and the mixture was stirred under a hydrogen atmosphere for 41.5 hrs. Insoluble material was filtered off and the residue was washed with ethyl acetate (200 mL) and then with ethanol (100 mL). The filtrate was evaporated under reduced pressure, and after drying, suspended in ether (250 mL). The suspension was stirred with heating under reflux. The mixture was allowed to cool to room temperature and the insoluble material was collected by filtration to give 4-bromoanthranilic amide (40 g, 186 mmol, 65%).
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Synthesis routes and methods II

Procedure details

A solution of 2-amino-4-bromobenzoic acid (1 g, 4.63 mmol), NH4Cl (1.8 g, 32.41 mmol), TBTU (1.5 g, 4.63 mmol) and diisopropylethylamine (1.2 g, 9.26 mmol) in DMF (30 mL) was stirred at room temperature overnight. Then the mixture was adjusted to pH 8.0 with saturated Na2CO3 and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over Na2SO4 and concentrated to give the desired yellow product. MS (ESI): 215, 217 (MH+).
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromobenzamide
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2-Amino-4-bromobenzamide
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2-Amino-4-bromobenzamide
Reactant of Route 4
2-Amino-4-bromobenzamide
Reactant of Route 5
2-Amino-4-bromobenzamide
Reactant of Route 6
2-Amino-4-bromobenzamide

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